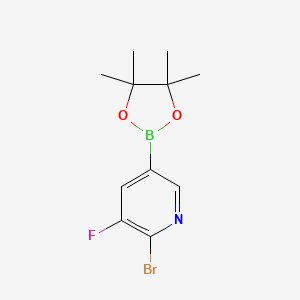

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAMHUBHLXMIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694494 | |

| Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264130-85-9 | |

| Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the pyridine ring.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Cross-Coupling Reactions: The boronic ester group makes it an excellent candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with various electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants used but often include various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibitory Activity Against Kinases

Recent studies have highlighted the potential of this compound as a kinase inhibitor. For example, it has been evaluated for its inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) and other kinases such as IKK-β and ROCK-1. The compound demonstrated promising potency with an IC50 value of 8 nM against GSK-3β, indicating its potential use in treating diseases like Alzheimer's and cancer .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted using various cell lines. The compound was tested on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) to assess its effects on cell viability. Results indicated that certain concentrations did not significantly affect cell viability, suggesting a favorable safety profile for further development .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in BV-2 microglial cells by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels. This suggests its potential utility in managing neuroinflammatory conditions .

Organic Synthesis

Reagent for Boron Chemistry

This compound serves as a versatile reagent in boron chemistry due to the presence of the boronate ester group. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of biaryl compounds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Synthesis of Complex Molecules

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions allows chemists to construct diverse molecular architectures that are essential in drug discovery and development .

Materials Science

Development of Functional Materials

Due to its unique electronic properties, 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is being explored for applications in materials science. It can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This makes it suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for its role in the synthesis of various organic compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Comparison

Key Observations :

- Bromo vs. Chloro : Bromo substituents enhance oxidative addition rates in cross-coupling reactions compared to chloro, as seen in the superior reactivity of the target compound over chloro analogues .

- Fluoro vs. Methoxy : The electron-withdrawing fluoro group (in the target compound) increases electrophilicity at the pyridine ring, accelerating Suzuki coupling compared to methoxy-substituted derivatives .

Reactivity in Cross-Coupling Reactions

Biological Activity

2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBBrFNO

- Molecular Weight : 301.95 g/mol

- CAS Number : 1264130-85-9

Inhibition of Enzymes

One of the primary areas of research regarding this compound is its role as an inhibitor of specific enzymes. Studies have indicated that derivatives of pyridine compounds can exhibit significant inhibitory effects on various kinases and enzymes involved in disease processes.

- DYRK1A Inhibition : Research has shown that pyridine derivatives can act as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. The compound's structural features enhance binding affinity and selectivity towards DYRK1A, demonstrating nanomolar-level inhibition .

- Antioxidant and Anti-inflammatory Properties : The compound has also been evaluated for its antioxidant capabilities and anti-inflammatory effects. In vitro assays have demonstrated that it reduces oxidative stress markers and pro-inflammatory cytokines in microglial cells, suggesting a protective effect against neuroinflammation .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

- Breast Cancer Models : Studies indicate that this compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects during cancer therapy .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (Non-cancer) | >10 | - |

The proposed mechanism of action for this compound involves:

- Kinase Inhibition : By binding to the ATP-binding site of DYRK1A, it prevents substrate phosphorylation, leading to downstream effects on cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to scavenge free radicals and enhance the cellular antioxidant defense system.

Case Study 1: Neuroprotection in Animal Models

Case Study 2: Anticancer Efficacy

In vivo studies using xenograft models demonstrated that treatment with the compound significantly inhibited tumor growth in mice bearing MDA-MB-231 tumors. The mechanism was linked to both direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves halogenation followed by Suzuki-Miyaura cross-coupling to introduce the boronic ester group. For example:

Bromination/Fluorination : Start with a fluoropyridine precursor, brominate at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.

Boronation : Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .

Q. Key Reaction Parameters :

| Catalyst | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80°C | 60–75% |

| Pd(dppf)Cl₂ | Na₂CO₃ | THF | 100°C | 70–85% |

Q. How is this compound characterized structurally and spectroscopically?

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to confirm molecular geometry. Software like OLEX2 or SHELXL refines the structure .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The fluorine atom induces splitting patterns in adjacent protons. ¹¹B NMR can verify boronic ester integrity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

Q. What purification methods are recommended for this air-sensitive compound?

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents. It facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling biaryl or heterobiaryl synthesis. The electron-deficient pyridine ring further activates the boronic ester toward transmetallation .

Q. What are the stability considerations for this compound under different conditions?

- Hydrolysis : Susceptible to moisture; boronic ester converts to boronic acid in aqueous media.

- Thermal Stability : Decomposes above 150°C; reactions should avoid prolonged heating.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromo-fluoro substituents .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents impact cross-coupling efficiency?

- Fluorine : Electron-withdrawing nature increases electrophilicity at the pyridine ring, accelerating oxidative addition with Pd(0). However, steric hindrance from fluorine may reduce coupling yields with bulky substrates.

- Bromine : Acts as a leaving group in nucleophilic substitutions. Its position (meta to boron) directs regioselectivity in subsequent functionalization .

Q. What computational methods validate the molecular geometry and electronic properties?

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(2d,p) basis sets. Analyze frontier molecular orbitals (FMOs) to predict reactivity sites.

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in crystal packing .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic regions .

Q. How does regioselectivity vary in further functionalization (e.g., C–H activation)?

Q. How does this compound compare to halogenated analogs (e.g., chloro or iodo derivatives) in reactivity?

| Halogen | Bond Strength | Leaving Group Ability | Cross-Coupling Rate |

|---|---|---|---|

| Br | Moderate | Good | High |

| Cl | Strong | Poor | Low |

| I | Weak | Excellent | Very High |

Bromine balances reactivity and stability, making it ideal for iterative synthesis. Iodo analogs, while more reactive, are prone to homocoupling .

Q. What strategies mitigate challenges in handling air-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.